molecular formula C12H19NO3 B6758927 N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylcyclopentene-1-carboxamide

N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylcyclopentene-1-carboxamide

Cat. No.: B6758927
M. Wt: 225.28 g/mol
InChI Key: SOXSDZRDURBJCP-UHFFFAOYSA-N
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Description

N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylcyclopentene-1-carboxamide is a complex organic compound featuring an oxetane ring, a cyclopentene ring, and a carboxamide group

Properties

IUPAC Name

N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylcyclopentene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-9-3-2-4-10(9)11(15)13-5-12(6-14)7-16-8-12/h14H,2-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXSDZRDURBJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC1)C(=O)NCC2(COC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylcyclopentene-1-carboxamide typically involves multiple steps, starting with the formation of the oxetane ring. One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin, under acidic or basic conditions . The cyclopentene ring can be introduced through a series of cycloaddition reactions, such as the Diels-Alder reaction, followed by functional group modifications to introduce the carboxamide moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylcyclopentene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted oxetane derivatives

Comparison with Similar Compounds

N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2-methylcyclopentene-1-carboxamide can be compared with other similar compounds, such as:

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